![molecular formula C20H24N2O4 B1438385 [2-(4-Hydroxyphenyl)ethyl]-[4-(N-maleimidomethyl)cyclohexyl]-carboxamide CAS No. 143245-96-9](/img/structure/B1438385.png)
[2-(4-Hydroxyphenyl)ethyl]-[4-(N-maleimidomethyl)cyclohexyl]-carboxamide
Overview
Description
“[2-(4-Hydroxyphenyl)ethyl]-[4-(N-maleimidomethyl)cyclohexyl]-carboxamide” is a biochemical used in proteomics research . It is a versatile chemical compound with immense potential for various applications, including drug delivery systems, biomaterials, and biotechnology advancements.
Molecular Structure Analysis
The molecular formula of “[2-(4-Hydroxyphenyl)ethyl]-[4-(N-maleimidomethyl)cyclohexyl]-carboxamide” is C20H24N2O4, and its molecular weight is 356.38 .Physical And Chemical Properties Analysis
“[2-(4-Hydroxyphenyl)ethyl]-[4-(N-maleimidomethyl)cyclohexyl]-carboxamide” appears as a white to off-white solid. It has a melting point of 211-217 °C. It should be stored at 0-8 °C .Mechanism of Action
Target of Action
The primary target of [2-(4-Hydroxyphenyl)ethyl]- 4-(N-maleimidomethyl)cyclohexane-1-carboxamide is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses .
Mode of Action
It is known to interact with its target enzyme, potentially altering its function
Biochemical Pathways
The compound likely affects the leukotriene biosynthesis pathway due to its interaction with Leukotriene A-4 hydrolase . Leukotrienes are involved in various physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular diseases .
Pharmacokinetics
It is known that the compound is a small molecule , which typically allows for good absorption and distribution throughout the body
Result of Action
Given its target, it may have potential anti-inflammatory effects by modulating the production of leukotrienes . More research is needed to confirm these effects and understand their implications.
properties
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]cyclohexane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-17-7-3-14(4-8-17)11-12-21-20(26)16-5-1-15(2-6-16)13-22-18(24)9-10-19(22)25/h3-4,7-10,15-16,23H,1-2,5-6,11-13H2,(H,21,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGLHUJXUJVZDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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